molecular formula C16H9FN2O4 B4584981 (4Z)-2-(2-FLUOROPHENYL)-4-[(3-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4Z)-2-(2-FLUOROPHENYL)-4-[(3-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B4584981
M. Wt: 312.25 g/mol
InChI Key: IGSIGWRBYGKUEF-ZROIWOOFSA-N
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Description

(4Z)-2-(2-Fluorophenyl)-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a fluorophenyl group and a nitrophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-fluorophenyl)-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with 3-nitrobenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then cyclized under controlled conditions to yield the desired oxazole derivative. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2-Fluorophenyl)-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogenation and nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

Scientific Research Applications

(4Z)-2-(2-Fluorophenyl)-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-fluorophenyl)-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)-4,5-dihydro-1,3-oxazole: Lacks the nitrophenyl group, resulting in different chemical properties.

    4-[(3-Nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazole: Lacks the fluorophenyl group, affecting its reactivity and applications.

Uniqueness

(4Z)-2-(2-Fluorophenyl)-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is unique due to the presence of both fluorophenyl and nitrophenyl groups, which confer distinct chemical properties and potential applications. This dual functionality makes it a versatile compound in various fields of research.

Properties

IUPAC Name

(4Z)-2-(2-fluorophenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O4/c17-13-7-2-1-6-12(13)15-18-14(16(20)23-15)9-10-4-3-5-11(8-10)19(21)22/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSIGWRBYGKUEF-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=N/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-2-(2-FLUOROPHENYL)-4-[(3-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

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